molecular formula C11H16N2O4 B1319919 2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester CAS No. 89946-68-9

2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester

Cat. No.: B1319919
CAS No.: 89946-68-9
M. Wt: 240.26 g/mol
InChI Key: OKGQPGIPGDEGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two ethyl ester groups attached to the imidazole ring, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl oxalate with ethylamine, followed by cyclization with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester finds applications in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of ethyl ester groups enhances its solubility and facilitates its use in various synthetic applications .

Properties

IUPAC Name

diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-4-7-12-8(10(14)16-5-2)9(13-7)11(15)17-6-3/h4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGQPGIPGDEGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597609
Record name Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89946-68-9
Record name Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.